1-Methoxy-2-(prop-2-en-1-yl)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
919119-81-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methoxy-2-prop-2-enylindole |
InChI |
InChI=1S/C12H13NO/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)14-2/h3-5,7-9H,1,6H2,2H3 |
InChI Key |
SNZITGZVOBRKAO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=CC=CC=C2C=C1CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 2 Prop 2 En 1 Yl 1h Indole and Its Structural Analogs
Classical Indole (B1671886) Synthesis Approaches Relevant to Methoxy-Activated Indoles
The synthesis of the indole nucleus is one of the most extensively studied areas in heterocyclic chemistry. Several classical methods are particularly relevant for preparing indoles bearing methoxy (B1213986) groups, which enhance the electron-rich nature of the ring system. wikipedia.org Among these, the Fischer, Bischler, and Hemetsberger syntheses are cornerstone methodologies. wikipedia.org
Fischer Indole Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered in 1883, is a versatile and widely used method for constructing the indole ring. nih.gov The reaction involves heating a phenylhydrazone with an aldehyde or ketone in the presence of an acid catalyst. nih.gov The choice of catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. nih.gov
When applied to methoxy-substituted phenylhydrazones, the reaction generally proceeds as expected to yield the corresponding methoxyindoles. For instance, the reaction of a methoxy-substituted phenylhydrazine (B124118) with a ketone or aldehyde forms the key phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization. organic-chemistry.org However, the position of the methoxy group can lead to unexpected outcomes. For example, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) was found to yield ethyl 6-chloroindole-2-carboxylate as an abnormal main product, alongside the expected ethyl 7-methoxyindole-2-carboxylate. organic-chemistry.org This highlights the need for careful selection of substrates and reaction conditions when targeting specific methoxy-activated indole isomers.
| Starting Materials | Catalyst | Product | Reference |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor) and Ethyl 6-chloroindole-2-carboxylate (major) | organic-chemistry.org |
| p-Methoxyphenylhydrazone of ethyl pyruvate | Ethanolic HCl | Ethyl 6-methoxy-3-methylindole-2-carboxylate | nih.gov |
Bischler Indole Synthesis Methodologies
The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, provides a route to 2-aryl- or 2-alkyl-indoles. mdpi.comstrath.ac.uk The classical approach involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically at high temperatures. mdpi.comstrath.ac.uk The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization. strath.ac.uk
This method has been adapted for the synthesis of indoles with methoxy groups on the benzene (B151609) ring. Methoxy-substituted anilines can be used as starting materials to generate the corresponding methoxy-activated indoles. wikipedia.org For example, the reaction of 3,5-dimethoxyaniline (B133145) with phenacyl bromides, followed by cyclization, has been used to prepare indoles bearing methoxy groups at the C4 and C6 positions. wikipedia.org Despite its utility, the classical Bischler synthesis often suffers from harsh reaction conditions and potentially low yields, which has led to the development of modified procedures. mdpi.com
| Aniline Derivative | Ketone Derivative | Product Class | Reference |
| Aniline (excess) | α-Bromo-acetophenone | 2-Aryl-indole | mdpi.com |
| 3,5-Dimethoxyaniline | Phenacyl bromides | 2-Substituted-4,6-dimethoxyindoles | wikipedia.org |
Hemetsberger Indole Synthesis and Related Transformations
The Hemetsberger indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. baranlab.orguwindsor.ca This method is particularly well-suited for the regiospecific synthesis of indoles substituted on the benzene ring, as the starting azido (B1232118) esters are prepared by the condensation of the corresponding benzaldehydes with an azidoacetate ester. nih.gov
The reaction proceeds through a vinyl nitrene intermediate, which undergoes electrocyclization onto the aromatic ring. Unlike the Fischer and Bischler syntheses, the C2-C3 bond of the indole is already present in the precursor, which allows for precise control over the substitution pattern of the final product. While the use of azides can present safety challenges, the reaction is often high-yielding and has been employed in the synthesis of various natural products. uwindsor.ca A key limitation is that the classical Hemetsberger reaction is primarily used for the synthesis of indole-2-carboxylates, which may require subsequent chemical modification.
| Precursor | Conditions | Product Type | Reference |
| 3-Aryl-2-azido-propenoic ester | Thermal (e.g., refluxing xylene) | Indole-2-carboxylic ester | nih.govuwindsor.ca |
| Ethyl α-azido-β-arylacrylates | Solvent mediated thermolysis | Substituted indole-2-carboxylates |
Other Established Routes for Indole Ring Construction
Beyond the three major named reactions, other classical methods can be employed for the construction of methoxy-activated indoles. The Reissert indole synthesis , for example, involves the reductive cyclization of an o-nitrophenylpyruvic acid, which is formed from the condensation of an o-nitrotoluene with diethyl oxalate. This method has been successfully used to prepare 2-carboxy-5-methoxyindole.
Another relevant approach is the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. While less common for highly functionalized indoles, it remains a viable, albeit harsh, method for certain substitution patterns. These established routes provide a robust toolbox for the initial construction of the methoxyindole core, which can then be further functionalized.
Modern Strategies for the Construction and Functionalization of 1-Methoxyindoles and 2-Substituted Indoles
While classical methods are effective for building the indole core, modern strategies often focus on the direct and selective functionalization of a pre-formed indole ring or one-pot procedures that build and functionalize the ring concurrently. The synthesis of 1-methoxyindoles can be achieved through various means, including the reductive cyclization of 2-nitrophenylacetaldehydes followed by N-functionalization, or through one-pot reactions starting from substituted nitrotoluenes. One such one-pot method involves the reduction of a nitro group, intramolecular condensation, and subsequent alkylation of the resulting 1-hydroxyindole (B3061041) intermediate to afford multisubstituted 1-alkoxyindoles.
Regioselective Lithiation of 1-Methoxyindoles for C-2 Functionalization
One of the most powerful and direct methods for introducing a substituent at the C-2 position of an indole is through regioselective deprotonation (lithiation) followed by quenching with an electrophile. The regioselectivity of this deprotonation is heavily influenced by the substituent on the indole nitrogen.
In the case of 1-methoxyindole (B1630564), the N-methoxy group acts as a directing metalation group (DMG). The principle of directed metalation involves the coordination of the Lewis acidic alkyllithium base (e.g., n-butyllithium) to the heteroatom of the DMG (the oxygen of the methoxy group). wikipedia.org This coordination brings the base into proximity with the adjacent C-2 proton, significantly increasing its kinetic acidity and facilitating its removal over other protons on the ring. wikipedia.org This process generates a 2-lithio-1-methoxyindole intermediate with high regioselectivity.
A strong analogy for this transformation is found in the lithiation of 1-(benzyloxy)imidazole, which is deprotonated selectively at the C-2 position by n-butyllithium. organic-chemistry.org The resulting anion can then be trapped by various electrophiles. Applying this principle to 1-methoxyindole, the 2-lithiated intermediate would readily react with an electrophile like allyl bromide. This nucleophilic substitution reaction would forge the C-C bond at the C-2 position, yielding the target compound, 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole, in a direct and efficient manner.
Proposed Reaction Scheme:
Deprotonation: 1-Methoxyindole is treated with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C). The base selectively removes the proton at the C-2 position.
Electrophilic Quench: Allyl bromide is added to the solution containing the 2-lithio-1-methoxyindole anion.
Product Formation: The anion attacks the allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the 2-allyl substituent, resulting in this compound.
This directed lithiation strategy represents a highly convergent and regioselective approach for the synthesis of C-2 functionalized 1-methoxyindoles.
Influence of Protecting Groups on Lithiation Regioselectivity
Table 1: Influence of N-Protecting Groups on Indole Lithiation This is an interactive table, you can sort and filter the data.
| Protecting Group | Directing Position | Key Features |
|---|---|---|
| Pivaloyl | C4 | Protects both N1 and C2 positions due to steric hindrance. mdpi.org |
| tert-Butoxycarbonyl (BOC) | C2 | Commonly used for directing C2 functionalization. acs.org |
| Arylsulfonyl (e.g., Tosyl) | Varies | Can influence reactivity and stability. mdpi.org |
| Trialkylsilyl (e.g., TIPS) | Varies | Offers different steric and electronic properties. mdpi.org |
| N,O-acetals (e.g., SEM) | Varies | Can be cleaved under specific conditions. mdpi.org |
Electrophilic Quenching of Lithiated Intermediates
Once the indole is regioselectively lithiated, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce diverse functional groups. To synthesize this compound, a suitable electrophile would be an allyl halide, such as allyl bromide. The reaction proceeds via nucleophilic attack of the C2-lithiated indole on the electrophilic allyl halide. This method provides a direct route to C2-allylated indoles. The efficiency of this quenching step can be influenced by reaction conditions such as solvent and temperature. Tandem addition-lithiation-electrophilic substitution reactions have also been explored, showcasing the versatility of organolithium chemistry in constructing complex molecules. mdpi.comresearchgate.net The use of allylic alcohols as electrophiles in the presence of a Lewis acid offers an alternative pathway for the allylation of aryl halides. rsc.org Brønsted acid-catalyzed electrophilic substitution of indoles with allylic alcohols has also been reported as a viable method for C-C bond formation. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Indole Derivatization
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including indoles. These methods offer high efficiency, selectivity, and functional group tolerance.
Sonogashira Coupling for Alkynyl Side Chains
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for introducing alkynyl moieties onto the indole scaffold. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org To synthesize C2-alkynyl indoles, a 2-haloindole derivative is coupled with a suitable terminal alkyne. This methodology has been successfully applied to the synthesis of various 2,3-disubstituted indoles. acs.org The "inverse Sonogashira coupling," which involves the direct alkynylation of C-H bonds with alkynyl halides, provides a complementary approach. nih.gov
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the C2-arylation and C2-alkenylation of indoles. A 2-haloindole or 2-triflyloxyindole can be coupled with an appropriate boronic acid or ester to introduce a wide range of substituents at the C2 position. ias.ac.inacs.org The reaction conditions are generally mild and tolerant of various functional groups. nih.gov Recent advancements have enabled the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, further expanding the utility of this method. nih.gov
Table 2: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions for Indole C2-Functionalization This is an interactive table, you can sort and filter the data.
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira | 2-Haloindole + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Forms C-C triple bonds. organic-chemistry.org |
| Suzuki-Miyaura | 2-Haloindole/Triflate + Boronic Acid/Ester | Pd catalyst, Base | Forms C-C single or double bonds; high functional group tolerance. ias.ac.inacs.org |
| Stille | 2-Haloindole + Organostannane | Pd catalyst | Versatile for various R-groups; toxicity of tin reagents is a drawback. organic-chemistry.orgwikipedia.org |
Stille Coupling Approaches
The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction offers a broad scope for the introduction of various substituents at the C2 position of the indole ring. nih.gov A 2-haloindole can be coupled with an allyltin (B8295985) reagent to introduce the prop-2-en-1-yl group. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org Efforts to develop catalytic-in-tin Stille couplings aim to address this limitation. nih.gov
Heck Reaction Protocols for Olefinic Substituents
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide or triflate with an alkene. nih.govnih.gov This reaction is particularly useful for introducing olefinic substituents, such as the prop-2-en-1-yl group, onto the indole nucleus. A 2-haloindole or 2-triflyloxyindole can be reacted with propene or an equivalent reagent to form the desired C2-allylated product. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. A redox-relay Heck reaction has been developed for the enantioselective C2-alkylation of indoles. nih.govnih.gov
Asymmetric Hydrogenation of Unprotected Indoles
The asymmetric hydrogenation of unprotected indoles is a challenging yet crucial method for producing chiral indolines, which are valuable building blocks in medicinal chemistry. While direct asymmetric hydrogenation of this compound would target the allyl group, the hydrogenation of the indole nucleus itself is a more commonly explored transformation for related structures.
Recent advancements have demonstrated the successful palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates. nih.gov This process utilizes an acid-assisted dynamic kinetic resolution (DKR) to yield chiral indolines with excellent yields, diastereoselectivities, and enantioselectivities. nih.gov The DKR process is facilitated by the rapid interconversion of the enantiomers of the racemic starting material, which is promoted by an acid-catalyzed isomerization between the aromatic indole and a non-aromatic exocyclic enamine intermediate. nih.gov Although not specifically demonstrated on this compound, this methodology suggests a potential pathway for the stereoselective reduction of the indole core in similarly substituted analogs.
The following table summarizes the results of a Pd-catalyzed asymmetric hydrogenation of a racemic indole-2-acetate, illustrating the potential of this method.
| Entry | Substrate | Catalyst | Acid | Solvent | Yield (%) | dr | ee (%) |
| 1 | Racemic indole-2-acetate | Pd(TFA)₂ / Ligand | CSA | Toluene | >99 | >20:1 | 99 |
Data hypothetical and based on findings for related substrates. nih.gov
Intramolecular Annulation and Cyclization Reactions to Form Substituted Indoles
The formation of the substituted indole core of molecules like this compound can be achieved through various intramolecular annulation and cyclization reactions. These methods often start with appropriately substituted anilines.
An operationally simple approach involves the synthesis of indole derivatives from 2-alkenylanilines through an oxidation-intramolecular cyclization-elimination sequence. mdpi.com In this method, the 2-alkenylaniline is first epoxidized, followed by an acid-catalyzed cyclization and subsequent dehydration to form the indole ring. mdpi.com This strategy provides a direct route to C1-substituted indoles.
Palladium-catalyzed intramolecular cyclization of alkynes and imines represents another powerful tool for indole synthesis. organic-chemistry.org This method allows for the formation of 2-substituted-3-(1-alkenyl)indoles from 2-(1-alkynyl)-N-alkylideneanilines. The reaction proceeds through the formation of a palladium-hydride species, which inserts into the alkyne, leading to the indole structure. organic-chemistry.org This approach is particularly useful for synthesizing indoles with functionalized alkenyl side chains.
The table below provides a conceptual overview of the yields for different indole synthesis methods.
| Starting Material | Method | Catalyst | Product | Yield (%) |
| 2-Alkenylaniline | Oxidation-Cyclization | m-CPBA, Acid | C1-Substituted Indole | 74-95 |
| 2-(1-Alkynyl)-N-alkylideneaniline | Intramolecular Cyclization | Pd(OAc)₂ | 2,3-Disubstituted Indole | Good |
Yields are based on published data for analogous systems. mdpi.comorganic-chemistry.org
Dearomatization and rearomatization strategies offer unique pathways for the functionalization of the indole nucleus. Anodic oxidative dearomatization of 2-alkynylanilines has been developed to produce versatile dearomatized intermediates. rsc.org These intermediates can then be converted into a variety of benzenoid ring multi-functionalized indoles through simple chemical transformations. rsc.org
Another approach involves an intramolecular oxidative amino-hydroxylation of o-allenyl anilines. nsf.gov This reaction proceeds through a proposed Wessely dearomatization step, followed by cyclization and rearomatization to form the indole product. nsf.gov While these methods have been demonstrated on N-protected anilines, the principles could be adapted for the synthesis of N-methoxy indoles.
Cascade and tandem reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single operation. rsc.orgarkat-usa.org These reactions are particularly valuable in the synthesis of intricate indole-containing polycycles. rsc.org
One such example is the cascade reaction of nitrones and allenes, which facilitates the rapid synthesis of various indole derivatives. researchgate.net The chemoselectivity of these transformations can be controlled by substrate functionalization, reaction conditions, and the use of catalysts. researchgate.net These complex reactions can lead to the formation of diverse and structurally interesting indole scaffolds.
Derivatization of Unsaturated Side Chains (e.g., Prop-2-en-1-yl)
The prop-2-en-1-yl (allyl) side chain at the C2 position of this compound is a versatile handle for further chemical modifications.
The double bond of the allyl group can undergo a variety of alkene functionalization reactions, such as dihydroxylation and epoxidation.
Dihydroxylation: The conversion of the alkene to a diol can be achieved through anti-dihydroxylation. This is typically a two-step process involving the initial formation of an epoxide using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the epoxide to yield a trans-diol. chemistrysteps.comyoutube.com Syn-dihydroxylation can be accomplished using reagents such as osmium tetroxide or potassium permanganate, which add two hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org
Epoxidation: The formation of an epoxide from the allyl group can be readily achieved by treating the indole with a peroxyacid such as m-CPBA. khanacademy.org The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups.
The following table illustrates the expected products from these functionalization reactions.
| Reaction | Reagent | Product | Stereochemistry |
| Epoxidation | m-CPBA | Epoxide | Syn addition |
| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Diol | Anti |
| Syn-dihydroxylation | OsO₄, NMO | Diol | Syn |
While not a direct derivatization of the existing allyl group, propargylation reactions represent a related transformation for introducing an alkyne functionality onto the indole scaffold. The N-propargylation of indole derivatives can be achieved, for example, by reacting the corresponding indole with propargyl bromide in the presence of a base like sodium hydride. mdpi.com This leads to the formation of N-(prop-2-yn-1-yl)indoles, which are versatile precursors for further transformations such as cross-coupling reactions. mdpi.com
Specific Synthetic Routes and Precursors to this compound Analogs
The synthesis of this compound and its structural analogs can be approached through several strategic methodologies. These routes generally involve either the formation of the N-methoxyindole core followed by C2-allylation, or the construction of the indole ring system with the allyl group already incorporated in one of the precursors. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the resulting analog.
A primary strategy involves the initial preparation of a 1-methoxyindole scaffold, which can then be functionalized at the C2 position. The synthesis of N-alkoxyindoles, including 1-methoxyindole, can be achieved through various methods. One common approach is the alkylation of N-hydroxyindoles with methylating agents such as dimethyl sulfate (B86663) or methyl iodide. nih.gov Alternatively, direct synthetic methods leading to N-alkoxyindoles have been developed, for instance, from 2-nitrostyrene precursors. nih.gov A one-pot synthesis of multisubstituted 1-alkoxyindoles has also been reported, starting from conjugate ketoesters and alcohols in the presence of SnCl₂·2H₂O, followed by in-situ alkylation. nih.gov
Once the 1-methoxyindole core is obtained, the introduction of the allyl group at the C2 position is a key transformation. A highly effective method for this is the regioselective lithiation of 1-methoxyindole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting 2-lithio species with an allyl electrophile, such as allyl bromide. researchgate.net This approach offers a direct and efficient way to form the C2-allyl bond. Photochemical methods have also been explored for the direct C2-alkylation of indoles, which could be adapted for introducing an allyl group. beilstein-journals.orgbeilstein-journals.org
Another major synthetic paradigm involves constructing the indole ring with the allyl group precursor already in place. Classic indole syntheses such as the Fischer, Bischler, and Hemetsberger methods are versatile for creating a wide range of substituted indoles, including those with methoxy groups on the aromatic ring. chim.itnih.gov For instance, a suitably substituted phenylhydrazine could be reacted with a ketone or aldehyde containing an allyl moiety to construct the indole framework directly. nih.gov Palladium-catalyzed reactions are also powerful tools for indole synthesis. For example, the cyclization of 2-alkynylanilines, which can be prepared via Sonogashira coupling, provides a route to 2-substituted indoles. mdpi.com An analog could potentially be synthesized by using a 2-alkynylaniline that, upon cyclization, yields the desired 2-allyl-substituted indole, which could then be N-methoxylated.
The following tables summarize key precursors and reaction types that can be employed in the synthesis of analogs of this compound.
Table 1: Key Precursors for the Synthesis of 1-Methoxyindole Analogs
| Precursor Class | Specific Example | Role in Synthesis |
| N-Hydroxyindoles | 1-Hydroxyindole | Precursor for N-alkoxylation to form the 1-methoxyindole core. |
| 2-Nitrostyrenes | Methyl 2-(2-nitrophenyl)-2-butenoate | Starting material for the base-mediated synthesis of N-alkoxyindoles. nih.gov |
| Substituted Anilines | o-Allylanilines | Precursors for cycloisomerization reactions to form indoles. organic-chemistry.org |
| Phenylhydrazines | (4-Methoxyphenyl)hydrazine | A key component in the Fischer indole synthesis for introducing substituents on the benzene ring. nih.gov |
| 2-Alkynylanilines | 2-(Prop-2-yn-1-yl)aniline | Substrate for transition-metal-catalyzed cyclization to form 2-substituted indoles. mdpi.com |
| Allyl Halides | Allyl bromide | Electrophile for the C2-allylation of a pre-formed 1-methoxy-2-lithioindole. researchgate.net |
Table 2: Common Synthetic Reactions for Indole Analog Formation
| Reaction Type | Description | Applicability for Target Analogs |
| N-Alkoxylation | The alkylation of an N-hydroxyindole to introduce the methoxy group at the N1 position. nih.gov | Formation of the 1-methoxyindole core. |
| C2-Lithiation and Alkylation | Regioselective deprotonation at the C2 position of 1-methoxyindole followed by reaction with an electrophile. researchgate.net | Introduction of the allyl group at the C2 position. |
| Fischer Indole Synthesis | Condensation of a phenylhydrazine with an aldehyde or ketone to form the indole ring. nih.gov | Can be used to construct the indole core with various substituents on the benzene ring. |
| Palladium-Catalyzed Cyclization | Cyclization of precursors like 2-alkynylanilines to form 2-substituted indoles. mdpi.com | A method to form the indole ring with a pre-installed C2 substituent. |
| Base-Mediated Cyclization | Cyclization of 2-nitrostyrene derivatives to directly form N-alkoxyindoles. nih.gov | Direct synthesis of the N-methoxyindole scaffold. |
Chemical Reactivity and Transformation Pathways of 1 Methoxy 2 Prop 2 En 1 Yl 1h Indole Derivatives
Reactivity of the Indole (B1671886) Core in Methoxy-Substituted Systems
Influence of the Methoxy (B1213986) Group on Electron Density and Regioselectivity
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The introduction of a methoxy group at the N1 position further enhances this reactivity. The oxygen atom of the methoxy group donates electron density into the indole nucleus through a positive mesomeric effect (+M), increasing the nucleophilicity of the heterocyclic ring. chim.it This activation makes the indole core more reactive towards electrophiles compared to unsubstituted indole. chim.itwikipedia.org
Conversely, the N-methoxy group can also function as a leaving group in nucleophilic substitution reactions, a reactivity pattern not typical for standard indoles. scispace.comnii.ac.jp This unique behavior is particularly pronounced when an electron-withdrawing group is present on the indole nucleus (e.g., at the C3 position). In such cases, the indole system can act as an electrophile, with nucleophiles regioselectively attacking the C2 position, leading to the displacement of the methoxy group. scispace.comnii.ac.jpclockss.org This dual reactivity—enhanced nucleophilicity in electrophilic reactions and susceptibility to nucleophilic attack—makes 1-methoxyindoles versatile synthetic intermediates.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a cornerstone of indole chemistry. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the electron-rich indole π-system on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgwuxiapptec.com Subsequent deprotonation restores aromaticity, yielding the substituted product. masterorganicchemistry.com
For most indoles, electrophilic attack occurs preferentially at the C3 position. ic.ac.uk This regioselectivity is governed by the stability of the corresponding arenium ion; attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene (B151609) portion of the molecule without disrupting the aromaticity of the benzene ring. ic.ac.uk
In 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole, the C2 position is already occupied. Therefore, electrophilic attack is strongly directed to the C3 position, which remains the most nucleophilic site. The activating effect of the N-methoxy group further facilitates substitution at this position. Should the C3 position also be blocked, electrophilic attack might occur on the benzene ring, typically at the C5 or C7 positions, though this requires more forcing conditions.
The following table summarizes common electrophilic aromatic substitution reactions and the expected major product for a 2-substituted-1-methoxyindole system.
| Reaction | Electrophile/Reagents | Expected Major Product (Substitution at C3) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-3-nitro-2-(prop-2-en-1-yl)-1H-indole | wikipedia.org |
| Halogenation | Br₂ in CCl₄ or N-Bromosuccinimide (NBS) | 3-Bromo-1-methoxy-2-(prop-2-en-1-yl)-1H-indole | wikipedia.org |
| Sulfonation | SO₃/Pyridine | This compound-3-sulfonic acid | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (1-Methoxy-2-(prop-2-en-1-yl)-1H-indol-3-yl)(R)methanone | |
| Mannich Reaction | CH₂O, HNR₂ | 1-((1-Methoxy-2-(prop-2-en-1-yl)-1H-indol-3-yl)methyl)NR₂ | wuxiapptec.com |
Reactions Involving the Prop-2-en-1-yl Moiety
The prop-2-en-1-yl (allyl) group at the C2 position provides a secondary site of reactivity, allowing for transformations that leave the indole core intact.
Addition Reactions to the Alkene Bond
The double bond of the allyl group can undergo standard electrophilic addition reactions. In the case of unsymmetrical reagents like hydrogen halides (H-X), the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom that is already bonded to the greater number of hydrogen atoms. youtube.com This leads to the formation of the more stable carbocation intermediate at the more substituted carbon, which is then attacked by the nucleophile (X⁻). msu.edu
| Reaction | Reagents | Expected Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Hydrohalogenation | H-Cl, H-Br, H-I | 1-Methoxy-2-(2-halopropyl)-1H-indole | Markovnikov | libretexts.org |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 1-(1-Methoxy-1H-indol-2-yl)propan-2-ol | Markovnikov | msu.edu |
| Halogenation | Br₂, Cl₂ | 2-(2,3-Dihalopropyl)-1-methoxy-1H-indole | N/A (Anti-addition) | msu.edu |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(1-Methoxy-1H-indol-2-yl)propan-1-ol | Anti-Markovnikov | msu.edu |
| Hydrogenation | H₂, Pd/C | 1-Methoxy-2-propyl-1H-indole | N/A (Syn-addition) | msu.edu |
Rearrangement Processes Involving the Allylic System
Allylic systems are known to undergo rearrangement reactions where the double bond shifts its position. chemeurope.comlscollege.ac.in These transformations, often termed allylic shifts, are common in nucleophilic substitutions. Under conditions favoring an SN1 mechanism, the departure of a leaving group from a position adjacent to the double bond would generate a resonance-stabilized allylic carbocation. A nucleophile can then attack at either end of the delocalized system, leading to a mixture of products, including a rearranged isomer. lscollege.ac.inwikipedia.org SN2' reactions involve a concerted mechanism where the nucleophile attacks the double bond, inducing the migration of the π-bond and the expulsion of the leaving group in a single step. chemeurope.comlscollege.ac.in Other pericyclic reactions, such as the chim.itchim.it-sigmatropic Claisen rearrangement, are also characteristic of allylic systems, though a classic Claisen rearrangement would require an allyl aryl ether structure. wiley-vch.de
Cycloaddition Reactions
The alkene of the allyl group can participate as a 2π-electron component in various cycloaddition reactions to form new ring systems. libretexts.org These reactions are powerful tools in organic synthesis for building molecular complexity in a controlled manner.
[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This reaction is typically thermally promoted. libretexts.orglibretexts.org
[2+2] Cycloaddition: When irradiated with UV light, the alkene can react with another alkene to form a four-membered cyclobutane (B1203170) ring. libretexts.orglibretexts.org
1,3-Dipolar Cycloaddition: The allyl group can react with 1,3-dipoles (e.g., azides, nitrile oxides, ozone) to form five-membered heterocyclic rings. This is a versatile method for synthesizing various heterocycles. libretexts.org
In some cases, the C2-C3 double bond of the indole itself can participate in cycloaddition reactions, although this often requires specific catalysts or reaction conditions and leads to dearomatization of the indole core. nih.govnih.gov
| Reaction Type | Reactant Partner | Resulting Ring System | Typical Conditions | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative | Heat | libretexts.org |
| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Cyclobutane derivative | UV light (photochemical) | libretexts.org |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Ozone, Azide) | Five-membered heterocycle | Varies with dipole | libretexts.org |
Functionalization Reactions of this compound
The presence of the electron-rich indole core, a reactive allyl side chain, and an N-methoxy group provides multiple sites for chemical modification. Functionalization can be directed towards the indole ring, the nitrogen substituent, or the C-2 allyl group.
The indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. The N-methoxy group is generally considered an activating group, further enhancing the electron density of the pyrrole (B145914) ring and promoting electrophilic attack.
Electrophilic halogenation of this compound is anticipated to proceed selectively at the C3 position. Reagents such as N-halosuccinimides (NXS) are effective for this purpose, providing a source of electrophilic halogen under mild conditions. mdpi.commissouri.edu For instance, reaction with N-Bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) in the absence of radical initiators would be expected to yield the 3-bromo derivative. mdpi.com
It is crucial to control reaction conditions to avoid side reactions. Under radical conditions (e.g., NBS with AIBN or light), competitive bromination at the allylic position of the C-2 side chain could occur, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.comlibretexts.org
| Reaction Type | Reagent | Typical Conditions | Expected Major Product |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | CH₂Cl₂, Dark, Room Temp. | 3-Bromo-1-methoxy-2-(prop-2-en-1-yl)-1H-indole |
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | CH₂Cl₂, Dark, Room Temp. | 3-Chloro-1-methoxy-2-(prop-2-en-1-yl)-1H-indole |
| Allylic Bromination | N-Bromosuccinimide (NBS) | CCl₄, AIBN, Reflux | 2-(3-Bromoprop-1-en-1-yl)-1-methoxy-1H-indole |
The term Dakin Oxidation specifically refers to the reaction of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide to form a benzenediol. Therefore, this reaction is not directly applicable to this compound, which lacks the prerequisite functional groups. However, the molecule can undergo other significant oxidative transformations, particularly involving the C-2 allyl side chain.
The terminal double bond of the allyl group is susceptible to a variety of oxidative reactions:
Wacker-Tsuji Oxidation : This palladium-catalyzed reaction transforms terminal alkenes into methyl ketones. wikipedia.orglibretexts.org Applying this to the target molecule would convert the allyl group into a 2-oxopropyl (acetonyl) side chain, yielding 1-(1-Methoxy-1H-indol-2-yl)propan-2-one. This reaction typically uses a Pd(II) catalyst, a co-oxidant like CuCl₂, and oxygen in a mixed solvent system such as DMF/water. alfa-chemistry.com
Ozonolysis : Oxidative cleavage of the allyl group's double bond with ozone provides a direct route to carbonyl compounds. wikipedia.org The outcome depends on the work-up conditions. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield (1-Methoxy-1H-indol-2-yl)acetaldehyde. organic-chemistry.org Conversely, oxidative workup (e.g., with hydrogen peroxide) would produce (1-Methoxy-1H-indol-2-yl)acetic acid. masterorganicchemistry.com
| Reaction | Reagents | Work-up | Product |
|---|---|---|---|
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | N/A | 1-(1-Methoxy-1H-indol-2-yl)propan-2-one |
| Ozonolysis | 1. O₃; 2. (CH₃)₂S | Reductive | (1-Methoxy-1H-indol-2-yl)acetaldehyde |
| Ozonolysis | 1. O₃; 2. H₂O₂ | Oxidative | (1-Methoxy-1H-indol-2-yl)acetic acid |
The N1 position of the title compound is already functionalized with a methoxy group. Further derivatization at this position would likely first require the cleavage of the N-O bond to generate the free N-H indole, 2-(prop-2-en-1-yl)-1H-indole. While the N-O bond is relatively stable, it can be cleaved under specific reductive conditions. Reagents such as samarium(II) iodide, zinc dust in acetic acid, or catalytic hydrogenation could potentially effect this transformation.
Once the N-H indole is obtained, it can be subjected to a wide array of standard N-functionalization reactions, including:
N-Alkylation : Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) to introduce different alkyl groups.
N-Acylation : Treatment with acyl chlorides or anhydrides to form N-acylindoles.
N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., TsCl) to yield N-sulfonylindoles.
This two-step sequence—demethoxylation followed by N-functionalization—provides an indirect but versatile route to a variety of N1-substituted 2-allyl-1H-indole derivatives.
The C-2 allyl group is a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions beyond the oxidative transformations mentioned previously.
Isomerization : The terminal double bond of the allyl group can be isomerized into the thermodynamically more stable internal position, in conjugation with the indole ring. This is typically achieved using transition metal catalysts (e.g., rhodium or ruthenium complexes) to form 1-Methoxy-2-(prop-1-en-1-yl)-1H-indole.
Heck Reaction : As a terminal alkene, the allyl side chain can participate in palladium-catalyzed Heck reactions. wikipedia.orgorganic-chemistry.org Coupling with an aryl halide (Ar-X) would lead to the formation of a new C-C bond, yielding a 3-aryl-substituted prop-1-ene (B156429) side chain.
Metathesis : The terminal alkene is a suitable substrate for olefin metathesis reactions. Cross-metathesis with another olefin using a Grubbs-type catalyst would allow for the synthesis of analogues with elongated or modified side chains.
| Reaction Type | Reagents | Typical Conditions | Resulting C-2 Side Chain |
|---|---|---|---|
| Isomerization | Rh(PPh₃)₃Cl | Toluene, Reflux | -(CH=CH-CH₃) (prop-1-en-1-yl) |
| Heck Reaction | Ar-Br, Pd(OAc)₂, PPh₃, Base | DMF, 100 °C | -(CH₂-CH=CH-Ar) (3-Arylprop-1-en-1-yl) |
| Cross-Metathesis | R-CH=CH₂, Grubbs' Catalyst | CH₂Cl₂, Room Temp. | -(CH₂-CH=CH-R) |
Investigation of Intramolecular Rearrangement Mechanisms
The specific arrangement of the N-methoxy and C-2 allyl groups in this compound allows for the consideration of intramolecular sigmatropic rearrangements, which could lead to significant structural reorganization.
organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement : A thermal or acid-catalyzed migration of the allyl group from the C2 to the C3 position is a plausible pathway. This would likely proceed through a dearomatized indolenine intermediate. While the classic Claisen rearrangement involves allyl aryl ethers, analogous organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts are known for C-allylated indoles, often requiring forcing conditions. rsc.orgnih.gov The reaction would result in the formation of 1-Methoxy-3-(prop-2-en-1-yl)-1H-indole after rearomatization of the intermediate. The feasibility and regioselectivity of this rearrangement would be influenced by the stability of the cationic intermediates and the steric environment.
organic-chemistry.orgnih.gov-Sigmatropic Rearrangement : A more speculative but mechanistically intriguing possibility is a organic-chemistry.orgnih.gov-sigmatropic rearrangement involving the N-O bond. wikipedia.org Such rearrangements are well-documented for systems like allylic amine oxides (Sommelet-Hauser rearrangement) and allylic sulfoxides (Mislow-Evans rearrangement). wikipedia.orgnih.gov For the N-methoxy indole system, this pathway would require the formation of an ylide-like intermediate. For example, deprotonation of the allylic C-H on the side chain could initiate a rearrangement where the C1 of the allyl group forms a new bond with the N1 nitrogen, accompanied by the cleavage of the N-O bond. This would be a novel transformation for this class of compounds and would lead to a significantly different molecular architecture, potentially a 2-vinylindoline derivative. The conditions required to trigger such a rearrangement would need to be explored experimentally.
Spectroscopic Characterization and Advanced Analytical Techniques in Research on 1 Methoxy 2 Prop 2 En 1 Yl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling, observed as signal splitting, provides information on adjacent protons.
For 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole, the ¹H NMR spectrum is predicted to show distinct signals for the indole (B1671886) core, the N-methoxy group, and the 2-allyl group. The aromatic protons on the benzene (B151609) ring of the indole core (H-4, H-5, H-6, H-7) are expected to appear in the downfield region, typically between δ 7.0 and 7.8 ppm. Their specific shifts and coupling constants are influenced by the electronic effects of the fused pyrrole (B145914) ring. The proton at the C-3 position of the indole ring would appear as a singlet around δ 6.4 ppm.
The N-methoxy group protons are anticipated to produce a sharp singlet at approximately δ 4.1 ppm, a characteristic region for methoxy (B1213986) groups attached to a nitrogen atom in a heterocyclic system. The allyl group introduces a set of signals corresponding to its vinylic and methylene (B1212753) protons. The methylene protons (H-1') adjacent to the indole ring would likely appear as a doublet around δ 3.6 ppm. The internal vinylic proton (H-2') would be a multiplet in the δ 5.9-6.1 ppm range, showing coupling to both the terminal vinylic protons and the methylene protons. The two terminal vinylic protons (H-3') would be diastereotopic and appear as distinct multiplets around δ 5.0-5.2 ppm.
The following table presents the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-7 | 7.75 | d | 7.9 |
| H-4 | 7.58 | d | 8.2 |
| H-5 | 7.20 | t | 7.6 |
| H-6 | 7.15 | t | 7.5 |
| H-3 | 6.41 | s | - |
| H-2' | 6.05 | m | - |
| H-3'a | 5.15 | ddt | J = 17.2, 1.8, 1.8 |
| H-3'b | 5.08 | ddt | J = 10.1, 1.8, 1.8 |
| N-OCH₃ | 4.10 | s | - |
| H-1' | 3.62 | d | 6.5 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the eight carbon atoms of the indole ring system are expected to resonate in the aromatic region (δ 100-145 ppm). The C-2 carbon, being attached to the allyl group and adjacent to the nitrogen, would appear significantly downfield. The quaternary carbons, C-3a and C-7a, would also be identifiable. The N-methoxy carbon is predicted to have a chemical shift around δ 63 ppm. journals.co.za
The three carbons of the allyl group would show characteristic shifts: the methylene carbon (C-1') around δ 30 ppm, the terminal vinylic carbon (C-3') around δ 116 ppm, and the internal vinylic carbon (C-2') around δ 136 ppm.
The following table presents the predicted ¹³C NMR data for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 143.5 |
| C-7a | 137.8 |
| C-2' | 136.2 |
| C-3a | 130.1 |
| C-6 | 122.5 |
| C-4 | 121.3 |
| C-5 | 120.4 |
| C-3' | 116.1 |
| C-7 | 109.8 |
| C-3 | 101.7 |
| N-OCH₃ | 63.2 |
| C-1' | 30.5 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be essential to trace the spin systems. It would show cross-peaks between H-4, H-5, H-6, and H-7, confirming their positions on the benzene ring. researchgate.net Crucially, it would also map the connectivity within the allyl group, showing correlations between the methylene protons (H-1') and the vinylic proton H-2', and between H-2' and the terminal protons (H-3'a and H-3'b). researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively assign each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal at δ 4.10 ppm would correlate with the carbon signal at δ 63.2 ppm, confirming the assignment of the N-methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for connecting different parts of the molecule and identifying quaternary carbons. Key HMBC correlations would include:
A correlation from the N-OCH₃ protons (δ 4.10) to the C-7a carbon (δ 137.8), confirming the methoxy group's attachment to the indole nitrogen.
Correlations from the allyl methylene protons (H-1', δ 3.62) to the indole carbons C-2 (δ 143.5) and C-3 (δ 101.7), confirming the allyl group's position at C-2.
Correlations from the indole H-3 proton (δ 6.41) to C-2, C-3a, and C-4, further solidifying the indole core assignments. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an effective tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: A band or series of bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) would indicate the C-H bonds of the indole's aromatic ring and the allyl's vinylic C-H bonds.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H bonds of the methoxy group and the allyl's methylene group. libretexts.org
C=C Stretching: A sharp, medium-intensity band around 1640 cm⁻¹ would be characteristic of the allyl group's C=C double bond. udel.edu The aromatic C=C stretching vibrations of the indole ring would appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band in the 1050-1150 cm⁻¹ range would be indicative of the C-O single bond in the N-methoxy group.
Out-of-Plane C-H Bending: The region below 900 cm⁻¹ would contain bands from the out-of-plane bending of the aromatic and vinylic C-H bonds, which can sometimes provide information about the substitution pattern.
The following table summarizes the predicted key IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3050 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂, OCH₃) |
| ~1640 | Medium, Sharp | C=C Stretch | Alkene (Allyl) |
| 1600, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1100 | Strong | C-O Stretch | Methoxy |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (C₁₂H₁₃NO), the calculated molecular weight is 187.24 g/mol . A high-resolution mass spectrum would confirm this elemental composition with high accuracy.
Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z = 187 would be observed. The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): This would result in a significant fragment ion at m/z = 156 (M - 31).
Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the bond between C-2 and the allyl group would yield a fragment at m/z = 146 (M - 41).
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A rearrangement could lead to the loss of formaldehyde, giving a fragment at m/z = 157 (M - 30).
Retro-Diels-Alder (RDA) type fragmentation: While less common for simple indoles, complex rearrangements can occur. However, the initial loss of the substituents is generally the most favored pathway. scirp.org
The relative abundance of these fragment ions provides insight into the stability of the resulting ions and radicals, further corroborating the proposed structure. chemguide.co.uk
The following table outlines the predicted major fragments in the mass spectrum.
| m/z | Predicted Identity | Fragmentation |
| 187 | [M]⁺˙ | Molecular Ion |
| 156 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 146 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 117 | [Indole]⁺˙ core | Loss of both substituents and rearrangement |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
While experimental crystallographic data for this compound is not publicly available, analysis of a related structure, such as a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, can illustrate the type of information obtained. mdpi.com For such a crystal, the analysis would provide:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. For example, a related indole derivative crystallized in a triclinic system with specific cell parameters. mdpi.com
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Molecular Conformation: The precise bond lengths and angles of the molecule in the solid state. This would confirm the planarity of the indole ring system and determine the conformation of the flexible methoxy and allyl substituents relative to the ring.
Intermolecular Interactions: It would reveal how molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking between indole rings, or van der Waals forces that stabilize the crystal structure.
This technique provides an unambiguous and high-resolution structural proof, complementing the data obtained from spectroscopic methods which describe the molecule's properties in solution or the gas phase.
Analysis of Crystal Packing and Intermolecular Interactions
In the absence of a strong hydrogen bond donor like an N-H group (due to the N1-methoxy substitution), the crystal packing would be primarily directed by weaker interactions. Van der Waals forces would be significant, and the molecular shape would dictate the efficiency of the packing. Furthermore, several specific weak interactions are anticipated:
C-H···O Interactions: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. Weak hydrogen bonds could form between this oxygen and aromatic or allylic C-H groups of neighboring molecules, influencing the supramolecular assembly.
π–π Stacking Interactions: The planar indole ring system is expected to participate in π–π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or slipped-parallel fashion, are a common feature in the crystal structures of indole derivatives and contribute significantly to the stability of the crystal lattice. nih.gov
C-H···π Interactions: The electron-rich indole ring can act as a π-acceptor for hydrogen atoms from the allyl or methoxy groups of adjacent molecules, forming C-H···π interactions. These interactions, along with π-π stacking, often lead to the formation of complex three-dimensional networks. nih.gov
In related indole derivatives, inversion dimers and chain or sheet structures are commonly observed, formed through a network of these weak interactions. nih.gov For instance, studies on ethyl 5-chloro-1H-indole-2-carboxylate show dimers linked into chains by a variety of weak interactions, including π–π stacking. nih.gov Similarly, other indole structures demonstrate supramolecular columns stabilized by slipped π–π interactions and C—H⋯π hydrogen bonds. nih.gov The specific interplay of these forces in this compound would determine its final crystal packing arrangement.
| Interaction Type | Potential Donor Group(s) | Potential Acceptor Group(s) | Significance in Crystal Packing |
|---|---|---|---|
| C-H···O | Aromatic C-H, Allyl C-H | Methoxy Oxygen | Directional; influences molecular orientation. |
| π–π Stacking | Indole Ring | Indole Ring | Major contributor to lattice energy; promotes close packing of aromatic systems. |
| C-H···π | Allyl C-H, Methoxy C-H | Indole Ring | Contributes to the formation of 3D networks. |
Polymorphism Studies of Methoxy-Indole Carboxylic Acids
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While no polymorphism studies have been reported for this compound, extensive research on related compounds, such as 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA), provides a valuable case study.
Recent research has identified and characterized a new polymorph of MI2CA (designated polymorph 2), which displays distinct structural features compared to a previously known form (polymorph 1). mdpi.comsemanticscholar.org The investigation utilized single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations to elucidate the differences. mdpi.com
Polymorph 1 crystallizes in the monoclinic C2/c space group. Its structure is characterized by two independent molecules in the asymmetric unit, which form ribbons connected by intermolecular O–H···O and N–H···O hydrogen bonds. mdpi.comsemanticscholar.org
Polymorph 2 , in contrast, crystallizes in the monoclinic P2₁/c space group. A distinguishing feature of this polymorph is the formation of cyclic dimers through double hydrogen bonds (O−H⋯O) between the carboxylic acid groups of two MI2CA molecules. mdpi.comnih.gov These dimers are further linked by N−H⋯O hydrogen bonds between the indole N-H group and the oxygen atom of a methoxy group on an adjacent dimer, as well as by C–H⋯O contacts. mdpi.com This difference in hydrogen bonding patterns—specifically, the acceptor atom for the N-H group being the methoxy oxygen in polymorph 2 versus the carboxylic oxygen in polymorph 1—leads to significantly different packing arrangements and spectroscopic properties. mdpi.comsemanticscholar.org
The existence of polymorphism in MI2CA underscores how subtle changes in crystallization conditions can lead to different solid-state structures with potentially different physical properties, a phenomenon that could also be relevant for other substituted methoxy-indoles.
| Parameter | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
| Key H-Bonding Motif | Ribbons via O–H···O and N–H···O bonds | Cyclic dimers via O–H···O bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is expected to be dominated by the chromophoric indole system. The UV-Vis spectrum of indole itself is characterized by two main absorption bands in the near-UV region, which arise from π-π* electronic transitions. These transitions are labeled as ¹Lb and ¹La. nih.govspiedigitallibrary.org
The ¹Lb transition is typically observed as a structured band at longer wavelengths (around 280-290 nm). It is a relatively weak absorption.
The ¹La transition appears as a stronger, broader band at shorter wavelengths (around 260-270 nm). spiedigitallibrary.org
The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring.
Methoxy Group (N1-OCH₃): An N-alkoxy group is an auxochrome that can influence the electronic transitions. By acting as an electron-donating group through resonance, it is likely to cause a bathochromic (red) shift in the absorption maxima of both the ¹La and ¹Lb bands compared to the unsubstituted indole. Studies on various methoxyindoles have shown that the position of the methoxy group significantly affects the transition energies. spiedigitallibrary.org
Allyl Group (C2-CH₂CH=CH₂): The allyl group at the C2 position is not expected to be in direct conjugation with the indole π-system. Therefore, its effect on the main indole π-π* transitions is likely to be minor, possibly causing a small shift due to inductive effects or subtle conformational influences. The isolated double bond of the allyl group would have its own π-π* transition, but this would occur at a much shorter wavelength, typically below 200 nm, and would likely be outside the range of standard UV-Vis instruments.
Therefore, the UV-Vis spectrum of this compound would be predicted to show the characteristic ¹La and ¹Lb bands of a substituted indole, with their positions shifted to slightly longer wavelengths compared to indole due to the electronic influence of the N1-methoxy group.
| Compound | ¹Lb Transition (λmax, nm) | ¹La Transition (λmax, nm) | Solvent |
|---|---|---|---|
| Indole | ~287 | ~265 | Cyclohexane |
| 5-Methoxyindole | ~297 | ~268 | Propylene Glycol |
| Fused BN Indole II | 292 (overall λmax) | Not Specified | |
| External BN Indole I | 282 (overall λmax) | Not Specified |
Data compiled from various sources for comparative purposes. nih.govspiedigitallibrary.orgacs.org
Theoretical and Computational Investigations on 1 Methoxy 2 Prop 2 En 1 Yl 1h Indole
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the geometric and electronic properties of molecules. This method would typically be employed to find the most stable three-dimensional structure of 1-Methoxy-2-(prop-2-en-1-yl)-1H-indole by minimizing its energy. However, no published studies were found that contain the results of such calculations, including optimized bond lengths, bond angles, and dihedral angles for this molecule.
Due to the rotational freedom of the methoxy (B1213986) and prop-2-en-1-yl (allyl) groups, this compound is expected to have multiple conformers. A thorough conformational analysis would involve mapping the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. This would result in an energy landscape, but no such analysis has been published for this compound.
DFT calculations also yield the molecule's dipole moment, which provides insight into its polarity and intermolecular interactions. Furthermore, the calculated electronic structure forms the basis for predicting chemical reactivity. Despite the utility of this information, specific values for the dipole moment and detailed reactivity predictions for this compound are not available in the scientific literature.
Computational Spectroscopic Predictions
Theoretical methods are invaluable for predicting and interpreting spectroscopic data. These computational approaches can provide a detailed understanding of the spectral features of a molecule.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This would allow for a direct comparison between theoretical and experimental NMR spectra, aiding in structural confirmation. However, no GIAO-calculated NMR data for this compound has been reported.
Computational vibrational frequency analysis is used to predict the infrared (FT-IR) and Raman (FT-Raman) spectra of a molecule. This analysis helps in assigning specific vibrational modes to the observed spectral bands. For this compound, no such computational spectroscopic data is publicly available.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic transitions and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. From these energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived. A comprehensive search did not yield any studies that have calculated or reported on the HOMO-LUMO energies or related electronic descriptors for this compound.
Intermolecular Interactions and Hydrogen Bonding Studies in Crystalline and Solution States
A theoretical investigation into the intermolecular interactions of this compound would typically begin with the optimization of its molecular geometry using a computational method like DFT. In the absence of an N-H group, which is a common hydrogen bond donor in many indole (B1671886) derivatives, the analysis would focus on other potential interactions.
The primary sites for intermolecular interactions would be:
The oxygen atom of the methoxy group, acting as a hydrogen bond acceptor.
The π-system of the indole ring and the prop-2-en-1-yl (allyl) group, which can participate in π-π stacking or C-H···π interactions.
Various C-H bonds, which can act as weak hydrogen bond donors to engage with the methoxy oxygen or the π-system of an adjacent molecule.
In a crystalline state, these interactions would govern the packing of the molecules. Computational studies on similar methoxy-indole derivatives have shown the importance of N-H···O and C-H···O contacts in their crystal structures. mdpi.comnih.gov For this compound, one would expect C-H···O and C-H···π interactions to be dominant. In solution, the interactions would be influenced by the solvent molecules, and computational models would incorporate solvent effects to simulate these conditions.
A hypothetical data table summarizing potential interactions is presented below.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Stabilization |
| Hydrogen Bonding | C-H (Aromatic/Aliphatic) | O (Methoxy) | Primary directional interaction |
| π-π Stacking | Indole Ring | Indole Ring | Contributes to crystal packing |
| C-H···π Interactions | C-H (Aromatic/Aliphatic) | Indole π-system / Allyl π-system | Secondary directional interaction |
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
Computational studies on the reaction mechanisms of this compound would explore its reactivity in various chemical transformations. DFT is a common tool for locating the transition state (TS) structures along a reaction coordinate. researchgate.net The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Potential reactions for mechanistic study could include:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic attack on the indole ring, which is influenced by the directing effects of the N-methoxy and C2-allyl groups.
Reactions at the Allyl Group: Studying addition reactions (e.g., hydrogenation, halogenation) to the double bond of the prop-2-en-1-yl substituent.
Cycloaddition Reactions: The allyl group could participate in [3+2] or other cycloaddition reactions, and computational analysis could elucidate the favorability of different pathways and stereochemical outcomes. researchgate.net
For a given reaction, a computational analysis would provide the energies of reactants, intermediates, transition states, and products. This information allows for the construction of a detailed potential energy surface.
A representative table for a hypothetical electrophilic substitution reaction is shown below.
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + Electrophile | 0 (Reference) |
| Transition State 1 (TS1) | Electrophilic attack at C3 | Value would be calculated |
| Intermediate 1 | Sigma complex (C3 attack) | Value would be calculated |
| Transition State 2 (TS2) | Electrophilic attack at C5 | Value would be calculated |
| Intermediate 2 | Sigma complex (C5 attack) | Value would be calculated |
| Product | Substituted Indole | Value would be calculated |
Analysis of the geometric parameters and vibrational frequencies of the calculated transition states would confirm them as first-order saddle points on the potential energy surface.
Structure Reactivity Relationship Studies in 1 Methoxy 2 Prop 2 En 1 Yl 1h Indole and Its Analogs
Influence of the 1-Methoxy Substituent on Indole (B1671886) Reactivity and Regioselectivity
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution, which predominantly occurs at the C3 position. ic.ac.ukbhu.ac.in The introduction of a methoxy (B1213986) substituent, particularly at the N1 position, further modulates this inherent reactivity. Methoxy groups are known to enhance the reactivity of the indole ring system. chim.it In the case of 1-methoxy-2-(prop-2-en-1-yl)-1H-indole, the oxygen atom of the 1-methoxy group can donate its lone pair of electrons into the indole's π-system, thereby increasing the electron density of the ring. This enhancement of nucleophilicity makes the molecule more reactive towards electrophiles compared to its N-unsubstituted or N-alkylated counterparts.
The 1-methoxy group also plays a significant role in directing the regioselectivity of chemical reactions. While C3 is the kinetically favored site for electrophilic attack in most indoles, the presence of substituents can alter this preference. ic.ac.uk For instance, in reactions of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles, the reaction pathway and regioselectivity are highly dependent on the solvent. In THF, nucleophiles add to the β-carbon of the side chain, whereas in a dipolar aprotic solvent like DMF, the reaction occurs predominantly at the C2-position, leading to the loss of the 1-methoxy group and the formation of 2-substituted indoles. researchgate.net This suggests that the 1-methoxy group can activate the C2 position under certain conditions, potentially through stabilization of intermediates or by altering the electronic distribution within the indole ring.
Furthermore, rhodium(III)-catalyzed coupling reactions of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids demonstrate selective C-C and C-C/C-N bond formation, highlighting the influence of the N-methoxy group in directing C-H activation and subsequent functionalization pathways. acs.org The electronic donating nature of the methoxy group is a key factor in these transformations, facilitating the initial C-H activation step which is often rate-determining.
Impact of the 2-(prop-2-en-1-yl) Group on Chemical Transformations and Steric Effects
The 2-(prop-2-en-1-yl) group, commonly known as the allyl group, is a versatile functional moiety that significantly influences the chemical reactivity of the indole core. Its presence at the C2 position provides a reactive handle for a multitude of chemical transformations. The double bond of the allyl group can participate in various addition reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. For example, the allyl group can undergo oxidation, reduction, or be used in Heck reactions to introduce further complexity to the molecule. nih.gov
The allyl group is known to activate molecules for SN2 reactions. nih.gov In the context of this compound, this activating effect can influence reactions at the allyl group itself or at adjacent positions. The electronic interplay between the allyl group and the indole ring can lead to unique reactivity patterns. For instance, in a dual functionalization cascade involving indoles and allyl sulfoxides, an interrupted Pummerer coupling followed by a mdpi.commdpi.com-sigmatropic rearrangement allows for the selective generation of C3-thio, C2-allyl indoles or C2-thio, C3-allyl indoles, depending on the substitution at the nitrogen atom. researchgate.net This demonstrates the allyl group's active participation in rearrangement reactions.
From a steric perspective, the 2-allyl group can influence the approach of reagents to the indole ring. While not exceptionally bulky, its conformational flexibility can dictate the stereochemical outcome of reactions at the C3 position or at the N1-methoxy group. In catalytic reactions, the allyl group may interact with the catalyst's active site, influencing both regioselectivity and stereoselectivity. For example, in palladium-catalyzed allylic C-H amination reactions, the nature of the olefin (including allylic substituents) is crucial for productive reactivity and selectivity. acs.org The steric hindrance provided by the 2-allyl group can also direct electrophilic attack away from the C2 position, reinforcing the inherent preference for the C3 position in many electrophilic substitution reactions.
Substituent Effects on the Indole Ring and their Modulation of Chemical Properties
The chemical properties of the indole ring are highly sensitive to the nature and position of its substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene (B151609) portion of the this compound framework can profoundly modulate its electronic structure, reactivity, and spectroscopic properties. mdpi.com
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring through resonance and inductive effects. This enhanced electron density generally increases the nucleophilicity of the indole, making it more reactive towards electrophiles. For example, 5-methoxy and 5-methylindoles undergo Friedel-Crafts-type alkylation with allyl esters in higher yields compared to unsubstituted indole, demonstrating their increased reactivity. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl, -Br) decrease the electron density of the indole ring. This deactivation makes the indole less nucleophilic and less reactive in electrophilic substitution reactions. nih.govacs.org However, these groups can facilitate nucleophilic aromatic substitution reactions, which are typically difficult for the electron-rich indole system. The position of the EWG is critical; for instance, an EWG at the 7-position of an indole ring can still result in high yields for certain coupling reactions. acs.org
These substituent effects also extend to the molecule's spectroscopic properties. A general trend shows that EWGs tend to shift the maximum absorbance wavelength (λmax) to the red (longer wavelength), while EDGs cause a blue shift (shorter wavelength) relative to the parent indole. nih.gov The table below summarizes the effects of various substituents on key chemical properties of the indole ring.
| Substituent (X) | Position | Electronic Nature | Effect on Nucleophilicity | Effect on λmax | Impact on Reactivity Example | Reference |
|---|---|---|---|---|---|---|
| -OCH₃ | 5 | EDG (strong) | Increase | Blue shift | Higher yield in allylation | researchgate.net |
| -CH₃ | 5 or 7 | EDG (weak) | Increase | Blue shift | Higher yield in allylation | researchgate.net |
| -Cl | 5 | EWG (weak) | Decrease | Red shift | Lower yield in allylation vs EDGs | researchgate.net |
| -Br | 5 | EWG (weak) | Decrease | Red shift | Good yield in allylation | researchgate.net |
| -NO₂ | 4 | EWG (strong) | Decrease | Significant red shift | Deactivates ring for electrophilic attack | nih.gov |
| -CN | 4 | EWG (strong) | Decrease | Red shift | Well-tolerated in oxidative alkenylation | nih.gov |
| -CO₂Me | 7 | EWG (moderate) | Decrease | Red shift | Significant interference in amination | acs.org |
Stereochemical Considerations in Synthesis and Reactions of Chiral Analogs
The synthesis and reactions of chiral analogs of this compound introduce important stereochemical considerations. Chirality can be introduced into the molecule in several ways: at the allyl group (if substituted), through the use of chiral catalysts in its synthesis, or by the presence of chiral substituents on the indole ring itself. The resulting stereoisomers can exhibit different reactivity and biological activity.
Stereoselective Synthesis: The creation of specific stereoisomers requires stereoselective reactions, which favor the formation of one stereoisomer over another. masterorganicchemistry.com For example, iridium-catalyzed asymmetric N-allylation of indoles with achiral linear allylic carbonates can produce enantioenriched N-allyl indoles with high enantioselectivity (96-99% ee). nih.gov While this reaction occurs at the N1 position, similar principles can be applied to reactions at other positions or to the synthesis of chiral precursors. Cobalt-catalyzed enantioselective hydroalkylation of alkenes provides another route to constructing chiral α,α-dialkyl indoles with remote stereocontrol. researchgate.net
Diastereoselective Reactions: When a molecule already contains a chiral center, subsequent reactions can be diastereoselective, meaning one diastereomer is formed preferentially. For instance, in the reaction of a chiral indole analog, the existing stereocenter can direct the approach of a reagent, leading to a specific stereochemical outcome in the product. This is known as substrate control. Alternatively, reagent control can be used, where a chiral reagent or catalyst dictates the stereochemical outcome, sometimes overriding the influence of the substrate's chirality. researchgate.net The enantioselective coupling of indoles with racemic α-tosyloxy ketones, mediated by a chiral amino alcohol catalyst, is an example where the catalyst controls the enantioselectivity of the addition to an oxyallyl cation intermediate. nih.gov
The table below provides examples of reaction types where stereochemistry is a key consideration for indole analogs.
| Reaction Type | Key Feature | Stereochemical Outcome | Typical Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Asymmetric N-Allylation | Creates N-chiral center | High enantioselectivity (ee) | Iridium complex with chiral ligand | nih.gov |
| Asymmetric Hydroalkylation | Creates C-chiral center | High enantiomeric ratio (er) | Cobalt complex with chiral ligand | researchgate.net |
| Oxyallyl Cation Coupling | Creates C3-chiral center | Enantioselective addition | Chiral amino alcohol catalyst | nih.gov |
| Intramolecular Cycloaddition | Creates multiple chiral centers | High diastereoselectivity | Reaction of a chiral N-allylindole precursor | nih.gov |
| Asymmetric Allylic Amination | Stereospecific substitution | Retention of stereochemistry | Iridium complex with (P,olefin) ligand | acs.org |
These stereochemical principles are fundamental in designing synthetic routes to specific, optically active indole-containing molecules for various applications.
Advanced Research Directions and Potential Applications in Chemical Science
1-Methoxy-2-(prop-2-en-1-yl)-1H-indole as a Versatile Synthetic Intermediate for Complex Molecule Synthesis
The unique structural motifs of this compound make it a promising intermediate for the synthesis of more complex molecules, particularly alkaloids and other biologically active compounds. The N-methoxy group can influence the electronic properties of the indole (B1671886) ring, potentially directing further substitutions. chim.it More significantly, the N-O bond can be cleaved under reductive conditions to yield the corresponding NH-indole, providing a strategic deprotection step in a larger synthetic sequence. researchgate.net
The C2-allyl group is particularly amenable to a wide range of chemical transformations. This functional group can participate in various reactions such as:
Cross-coupling reactions: The allyl group can be derivatized to participate in Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl moieties. nih.govrsc.org
Metathesis reactions: Both ring-closing and cross-metathesis are powerful tools for carbon-carbon bond formation, allowing for the construction of larger cyclic or acyclic structures.
Oxidative cleavage: The double bond of the allyl group can be cleaved to yield an aldehyde, which can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.
Hydroboration-oxidation: This reaction would yield a primary alcohol, providing a handle for further functionalization.
These potential transformations are summarized in the table below:
| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product Moiety |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | 2-(3-Arylprop-1-en-1-yl)-1-methoxy-1H-indole |
| Heck Coupling | Aryl halide, Pd catalyst, base | 2-(3-Arylprop-1-en-1-yl)-1-methoxy-1H-indole |
| Oxidative Cleavage | O3, then DMS or Zn/H2O | (1-Methoxy-1H-indol-2-yl)acetaldehyde |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | 3-(1-Methoxy-1H-indol-2-yl)propan-1-ol |
The strategic application of these reactions could pave the way for the efficient synthesis of novel and complex molecular architectures.
Exploration in Materials Chemistry Research (e.g., as building blocks for functional materials)
Indole derivatives have been investigated for their applications in materials science, particularly in the development of organic electronic materials and chemosensors. chim.itnih.gov The methoxy (B1213986) group on the indole nitrogen in this compound can enhance the electron-donating ability of the indole ring system, which is a desirable property for the development of hole-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chim.it
Furthermore, the allyl group provides a site for polymerization. This could enable the incorporation of the 1-methoxy-indole moiety into a polymer backbone, leading to the creation of novel functional polymers with tailored electronic and optical properties. Such polymers could find applications as:
Conducting polymers: After doping, these materials could exhibit electrical conductivity.
Fluorescent polymers: The indole core is known to be fluorescent, and incorporating it into a polymer could lead to materials for sensing or light-emitting applications.
Chiral polymers: If the polymerization is carried out in an asymmetric fashion, it could lead to chiral materials with potential applications in chiral separations or asymmetric catalysis.
Role in Chemical Sensing Research (Focus on chemical principles of detection)
The indole nucleus is a well-known fluorophore, and its fluorescence is often sensitive to the local environment. nih.gov This property makes indole derivatives attractive candidates for the development of chemical sensors. The principle of detection often relies on the modulation of the fluorescence of the indole ring upon interaction with a specific analyte. This can occur through several mechanisms:
Photoinduced Electron Transfer (PET): In the presence of an analyte, an electron transfer can occur between the excited indole and the analyte, leading to a quenching of the fluorescence.
Förster Resonance Energy Transfer (FRET): If the indole derivative is linked to another chromophore, the binding of an analyte can change the distance or orientation between them, altering the efficiency of energy transfer and thus the fluorescence emission.
Formation of a new emissive species: The reaction of the indole derivative with an analyte can lead to the formation of a new chemical entity with different photophysical properties, such as a "turn-on" fluorescence response.
In the case of this compound, the allyl group could be functionalized with a receptor unit designed to selectively bind to a target analyte. For example, the introduction of a crown ether moiety could lead to a sensor for metal ions, while the incorporation of a specific peptide sequence could result in a biosensor. The methoxy group on the nitrogen atom could also influence the photophysical properties of the indole core, potentially leading to sensors with improved sensitivity or selectivity.
Development of Novel Reaction Methodologies Utilizing the Compound's Unique Structural Features
The combination of an N-methoxy and a C2-allyl group on the indole scaffold of this compound could enable the development of novel reaction methodologies. The N-methoxy group, being an electron-donating group, activates the indole ring towards electrophilic substitution, but its steric bulk could also influence the regioselectivity of such reactions.
The allyl group at the C2 position is particularly interesting for tandem or cascade reactions. For instance, a reaction could be initiated at the allyl double bond, which then triggers a subsequent transformation involving the indole ring. An example could be an intramolecular cyclization reaction, where the allyl chain reacts with another functional group introduced elsewhere on the molecule to form a new ring system.
Furthermore, the N-O bond of the N-methoxy group is a unique functional handle that is not present in naturally occurring indoles. This bond could potentially be cleaved under specific oxidative or reductive conditions, leading to novel transformations. For example, it might be possible to develop reactions that involve the formal insertion of an atom or a small molecule into the N-O bond.
The exploration of the reactivity of this compound could lead to the discovery of new synthetic methods for the construction of complex heterocyclic systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
